molecular formula C8H4F5NO2 B1393427 Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid CAS No. 1215579-44-4

Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid

Cat. No.: B1393427
CAS No.: 1215579-44-4
M. Wt: 241.11 g/mol
InChI Key: OSXHWSBTALEFQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid: is a fluorinated organic compound with the molecular formula C8H4F5NO2 It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a pyridine ring, making it a highly fluorinated derivative of pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the high reactivity and toxicity of fluorinating agents. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as or in polar aprotic solvents like .

    Electrophilic Substitution: Reagents like or .

    Oxidation: Oxidizing agents such as or .

    Reduction: Reducing agents like or .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce pyridine N-oxides.

Scientific Research Applications

Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity and selectivity for target molecules. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine
  • 3,5-Difluoropyridine

Comparison: Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid is unique due to the presence of both difluoro and trifluoromethyl groups, which significantly alter its chemical and physical properties compared to other fluorinated pyridines. These modifications can enhance its reactivity, stability, and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,2-difluoro-2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO2/c9-7(10,6(15)16)5-4(8(11,12)13)2-1-3-14-5/h1-3H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXHWSBTALEFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(C(=O)O)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid
Reactant of Route 3
Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid
Reactant of Route 4
Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid
Reactant of Route 5
Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid
Reactant of Route 6
Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.